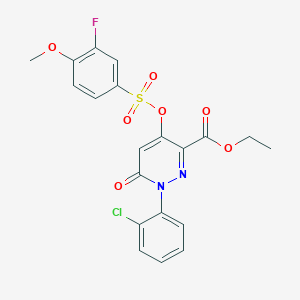

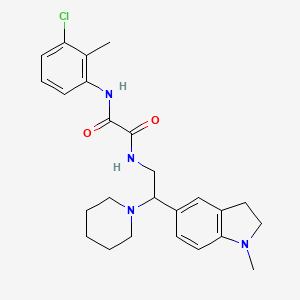

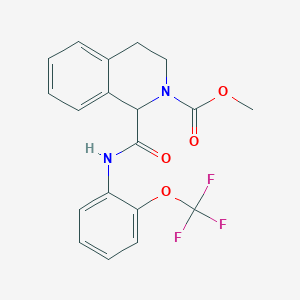

Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Ethyl 1-(2-chlorophenyl)-4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions and can be facilitated by various catalysts or specific conditions such as ultrasound irradiation for regioselectivity and efficiency . For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high yields under ultrasound irradiation, which significantly reduced reaction times . Similarly, the synthesis of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involved a cyclization reaction catalyzed by piperidine .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and assignments of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using Gaussian09 software, with the geometrical parameters agreeing with XRD data . Single-crystal X-ray diffraction has also been employed to determine the crystal structure of similar compounds, revealing details about the molecular geometry and the presence of specific interactions such as hydrogen bonds .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their reactions with various reagents. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to yield mixtures of regioisomeric pyrazoles . Another study reported the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate into various derivatives with antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. The HOMO-LUMO analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate indicated charge transfer within the molecule, and the molecular electrostatic potential was mapped using DFT methods . The first hyperpolarizability was calculated to assess the compound's potential role in nonlinear optics . Additionally, the crystallographic studies provide information on the density and molecular packing of the compounds .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis of Metabolites

A study detailed efficient syntheses of metabolites related to a compound, demonstrating the use of methanesulfonyl as a protective group for Friedel–Crafts reactions, leading to novel compounds with high yields. This methodology might be applicable to the synthesis of complex molecules like the one (Mizuno et al., 2006).

Regioselective Synthesis

Research on the efficient and highly regioselective synthesis of pyrazole derivatives under ultrasound irradiation could offer insights into advanced synthetic techniques that might be applicable for synthesizing structurally similar compounds (Machado et al., 2011).

Antimicrobial Agents

The synthesis of new quinazolines as potential antimicrobial agents involves complex organic transformations, which could be relevant for designing bioactive derivatives of the compound (Desai et al., 2007).

Chemical Reactions and Structural Analysis

Reactivity Studies

Investigations into the reactivity of oximes and their conversion into imidazole and oxadiazine derivatives underscore the importance of understanding the chemical behavior of functional groups present in complex molecules (Nikolaenkova et al., 2019).

Crystal Structure Analysis

The crystal and molecular structure analysis of a synthesized pyrazole derivative reveals insights into the intramolecular interactions and stability of such compounds. This information is crucial for the rational design of molecules with desired physical and chemical properties (Achutha et al., 2017).

Biological and Pharmacological Applications

Antioxidant Activity

The effect of substituents and functional groups on enhancing the antioxidant activity of benzoin derivatives highlights the potential of chemical modifications to improve biological activities. Such studies are valuable for developing new therapeutic agents (Thanuja et al., 2022).

Antibacterial Evaluation

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial activity underscore the ongoing search for new antimicrobial agents. Research in this area could inform the development of derivatives with enhanced biological efficacy (Azab et al., 2013).

Propiedades

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O7S/c1-3-30-20(26)19-17(11-18(25)24(23-19)15-7-5-4-6-13(15)21)31-32(27,28)12-8-9-16(29-2)14(22)10-12/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLLESLCYNCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)